o-Veratric acid, 7-nitro-8-quinolyl ester
Description
o-Veratric acid (3,4-dimethoxybenzoic acid) is a methoxy-substituted benzoic acid derivative. Its esterification with the 7-nitro-8-quinolyl group yields o-Veratric acid, 7-nitro-8-quinolyl ester, a compound hypothesized to exhibit bioactivity due to structural similarities with other nitro-quinolyl esters. The ester’s structure combines a methoxy-rich aromatic acid with a nitro-substituted quinoline moiety, which may influence electronic properties, solubility, and biological interactions.
Properties
CAS No. |
29007-19-0 |
|---|---|
Molecular Formula |
C18H14N2O6 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C18H14N2O6/c1-24-14-7-3-6-12(16(14)25-2)18(21)26-17-13(20(22)23)9-8-11-5-4-10-19-15(11)17/h3-10H,1-2H3 |
InChI Key |
PPOVROLFOSGGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Oxidation of Veratryl Aldehyde
A primary precursor to o-Veratric acid esters is veratric acid (2,3-dimethoxybenzoic acid) , which can be synthesized by selective oxidation of veratryl aldehyde (3,4-dimethoxybenzaldehyde). A notable method uses silver nitrate as a catalyst and hydrogen peroxide as an oxidant in acetonitrile solvent.
| Parameter | Details |
|---|---|
| Starting material | 3,4-Dimethoxybenzaldehyde |
| Catalyst | Silver nitrate (10% molar ratio) |
| Oxidant | Hydrogen peroxide (5 equivalents) |
| Solvent | Acetonitrile |
| Temperature | 50 °C |
| Reaction time | 2.1 hours |
| Work-up | Sulfothiorine quenching, dichloromethane extraction, bicarbonate wash, acidification to pH 5-6, extraction |
| Yield | High (not specified) |
This method is industrially favorable due to mild conditions, use of cheap oxidants, and improved efficiency compared to traditional oxidation.
Nitration to 6-Nitroveratric Acid
To introduce the nitro group at position 6 (adjacent to the methoxy groups), veratric acid undergoes nitration with nitric acid. Recent advances use a dynamic tubular reactor for improved control and scalability.
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Veratric acid (g) | 200 | 200 | 200 |
| Solvent | Dichloroethane (1400-1600 g) | Dichloroethane (1400 g) | Dichloroethane (1600 g) |
| Veratric acid:solvent ratio | 1:7 | 1:7 | 1:8 |
| Nitric acid concentration | 20% | 50% | 50% |
| Molar ratio (acid:nitric acid) | Not specified | 1:5 | 1:5 |
| Flow rates (ml/min) | 200 (veratric slurry), 100 (HNO3) | 200 (veratric slurry), 100 (HNO3) | 69.54 (veratric slurry), 30.46 (HNO3) |
| Temperature (°C) | 75 | 80 | 80 |
| Retention time (min) | 2 | 5 | 15 |
| pH adjustment | Sodium carbonate to 5-6 | Sodium carbonate to 5-6 | Sodium carbonate to 5-6 |
| Product appearance | Light yellow needle crystals | Light yellow needle crystals | Light yellow needle crystals |
| Purity (%) | 98.7 | 95 | 88 |
| Yield (%) | 90 | 92 | 88 |
This method solves issues of temperature control, safety, and purification encountered in batch nitration, enabling large-scale production of high-purity 6-nitroveratric acid.
Esterification to Form o-Veratric Acid, 7-Nitro-8-Quinolyl Ester
General Esterification Approaches
The esterification of veratric acid derivatives with 7-nitro-8-hydroxyquinoline typically requires activation of the carboxylic acid. Traditional methods include:
- Fischer esterification : Acid-catalyzed reaction with alcohols, often slow and equilibrium-limited.
- Steglich esterification : Mild, carbodiimide-mediated coupling, widely used for sensitive substrates.
- Direct coupling with activated esters or acid chlorides .
Steglich esterification is favored for sensitive quinoline derivatives due to mild conditions and good yields.
Reported Procedure for this compound
While explicit detailed synthetic procedures for this specific ester are limited, the following approach is consistent with known ester synthesis of quinolyl esters:
| Step | Description |
|---|---|
| Starting materials | o-Veratric acid (2,3-dimethoxybenzoic acid), 7-nitro-8-hydroxyquinoline |
| Activation | Use of carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP |
| Solvent | Dry ethyl ether or dichloromethane |
| Reaction conditions | Room temperature, overnight stirring |
| Work-up | Acid-base extraction, washing with brine, drying over sodium sulfate |
| Purification | Silica gel column chromatography (0–8% ethyl acetate/hexanes) |
| Yield | Approximately 70% (based on similar quinolyl esters) |
The product is characterized by HPLC-HR-MS/MS, ^1H NMR, and ^13C NMR to confirm structure and purity.
Summary Table of Preparation Methods
| Stage | Method/Conditions | Advantages | Challenges |
|---|---|---|---|
| Veratric acid synthesis | Silver nitrate-catalyzed oxidation with H2O2 in acetonitrile at 50 °C | High efficiency, mild, industrially viable | Requires control of oxidation parameters |
| Nitration to 6-nitroveratric acid | Dynamic tubular reactor with nitric acid in dichloroethane at 75-80 °C | High purity (up to 98.7%), scalable, safe | Requires specialized equipment (tubular reactor) |
| Esterification to this compound | Steglich esterification with carbodiimide coupling at room temp | Mild conditions, good yield, preserves sensitive groups | Requires dry solvents and careful purification |
Chemical Reactions Analysis
o-Veratric acid, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester bond is broken and replaced with other functional groups.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield o-veratric acid and 7-nitro-8-quinoline.
Scientific Research Applications
o-Veratric acid, 7-nitro-8-quinolyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of o-Veratric acid, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release active compounds that exert their effects through different pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of o-Veratric acid, 7-nitro-8-quinolyl ester with its analogs:
| Compound Name | CAS Number | Parent Acid | Acid Substituents | Ester Group | Molecular Formula | Molecular Weight | Bioactivity/Application |
|---|---|---|---|---|---|---|---|
| This compound* | N/A | 3,4-dimethoxybenzoic acid | 3-OCH₃, 4-OCH₃ | 7-nitro-8-quinolyl | C₁₈H₁₅N₂O₆ | 367.33 (calc.) | Hypothesized bioactivity |
| Salicylic acid, 7-nitro-8-quinolyl ester | 29002-11-7 | Salicylic acid | 2-OH | 7-nitro-8-quinolyl | C₁₆H₁₀N₂O₅ | 334.27 | Potential anti-inflammatory |
| m-(Benzyloxy)benzoic acid, 7-nitro-8-quinolyl ester | 29002-48-0 | Benzoic acid | 3-OCH₂C₆H₅ | 7-nitro-8-quinolyl | C₂₃H₁₆N₂O₅ | 400.38 | Unspecified, synthetic intermediate |
| α-Methyl-o-nitrocinnamic acid, 7-nitro-8-quinolyl ester | N/A | Cinnamic acid | α-methyl, o-NO₂ | 7-nitro-8-quinolyl | C₁₉H₁₃N₃O₅ | 363.32 (calc.) | Listed in toxicity database |
| Cinnamic acid, m-chloro-α-methyl-, 7-nitro-8-quinolyl ester | N/A | Cinnamic acid | m-Cl, α-methyl | 7-nitro-8-quinolyl | C₁₉H₁₃ClN₂O₄ | 368.77 (calc.) | Bioactive (general) |
*Note: The o-Veratric acid ester is hypothetical; molecular weight calculated based on structural formula. Data compiled from .
Key Observations:
Parent Acid Diversity: Benzoic acid derivatives (e.g., salicylic, o-Veratric) feature electron-donating groups (OH, OCH₃), enhancing resonance stabilization.
Nitro groups on the quinoline ring (position 7) act as electron-withdrawing groups, polarizing the ester bond and affecting hydrolysis rates .
Bioactivity Trends: Cinnamic acid esters (e.g., m-chloro-α-methyl derivative) are explicitly noted as bioactive, possibly targeting thrombin or prostaglandin receptors . Salicylic acid esters may inherit anti-inflammatory properties akin to aspirin, though this requires validation .
Q & A
Q. What are the recommended synthetic pathways for o-veratric acid, 7-nitro-8-quinolyl ester, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves esterification between o-veratric acid (3,4-dimethoxybenzoic acid) and 7-nitro-8-hydroxyquinoline. A two-step approach is advised:
Activation of the carboxylic acid : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst to form an active ester intermediate.
Nucleophilic substitution : React the activated ester with 7-nitro-8-hydroxyquinoline under inert conditions (argon/nitrogen) at 60–80°C for 12–24 hours.
Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yield improvements (≥70%) are achievable by controlling moisture and stoichiometric ratios (1:1.2 acid:hydroxyquinoline) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR in deuterated DMSO or CDCl₃ to confirm ester linkage (δ 8.5–9.0 ppm for quinoline protons; δ 3.8–4.2 ppm for methoxy groups).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (C₂₀H₁₄N₂O₆, exact mass 378.085 g/mol).
- FT-IR : Key peaks include C=O ester stretch (~1740 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹).
Cross-reference spectral data with NIST Standard Reference Databases to resolve ambiguities .
Q. How can researchers screen the biological activity of this compound in vitro?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HeLa or HEK293) with IC₅₀ calculations.
- Enzyme Inhibition : Test against acetylcholinesterase or tyrosine kinases via spectrophotometric methods (e.g., Ellman’s reagent for AChE).
Positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent controls (DMSO ≤1%) are critical .
Q. What strategies ensure stability and solubility in experimental setups?
Methodological Answer:
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (≤10% ethanol) or surfactants (e.g., Tween-80).
- Stability : Store lyophilized compound at –20°C. Avoid prolonged exposure to light (due to nitro group photodegradation) and high pH (>9.0).
Validate stability via HPLC-UV (C18 column, acetonitrile/water gradient) over 24–72 hours .
Advanced Research Questions
Q. How should researchers address contradictions in spectral or bioactivity data across studies?
Methodological Answer:
- Cross-Validation : Replicate experiments using orthogonal techniques (e.g., LC-MS vs. GC-MS for purity).
- Batch Variability : Characterize synthetic batches via elemental analysis (C, H, N) and DSC for crystallinity.
- Bioactivity Reproducibility : Standardize cell culture conditions (e.g., passage number, serum lot) and confirm compound identity via H NMR before assays.
Document all protocols in line with FAIR data principles .
Q. What crystallographic challenges arise in determining this compound’s structure?
Methodological Answer:
- Crystal Growth : Use slow evaporation (dichloromethane/methanol 1:1) or vapor diffusion. The nitro group may induce twinning; address this via SHELXD for structure solution and SHELXL for refinement.
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) reduces noise. Anisotropic refinement is critical for nitro and methoxy groups.
Publish CIF files with deposition codes (e.g., CCDC) for transparency .
Q. How can mechanistic studies elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., PDB entries for kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Fluorescence Quenching : Monitor tryptophan residue changes in enzymes upon compound binding (λₑₓ = 280 nm, λₑₘ = 340 nm).
Validate findings with site-directed mutagenesis of putative binding residues .
Q. What advanced analytical methods assess its stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to hydrolytic (pH 1.2–9.0), oxidative (3% H₂O₂), and thermal (40–60°C) stress.
- LC-QTOF-MS : Identify degradation products (e.g., free o-veratric acid or nitroso derivatives).
- Pharmacokinetic Modeling : Use in vitro liver microsome assays (rat/human) to predict metabolic pathways .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Scaffold Modifications : Synthesize analogs with varied substituents (e.g., halogenation at quinoline C5 or methoxy group removal).
- QSAR Modeling : Use Gaussian for DFT calculations (HOMO/LUMO, electrostatic potential maps) to correlate electronic properties with bioactivity.
- In Vivo Validation : Prioritize derivatives with LogP <3.5 for bioavailability testing in rodent models .
Q. What methodologies ensure ethical and reliable toxicity profiling?
Methodological Answer:
- Ames Test : Screen for mutagenicity in Salmonella typhimurium TA98/TA100 strains (±S9 metabolic activation).
- Zebrafish Embryotoxicity : Assess LC₅₀ and teratogenicity at 48–72 hpf (hours post-fertilization).
- Ecotoxicology : Follow OECD Guidelines 201/221 for algal or daphnid acute toxicity.
Report all data with OECD-compliant GLP documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
